molecular formula C26H20Cl3NO3 B11181816 1-[(3,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate

1-[(3,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate

Cat. No.: B11181816
M. Wt: 500.8 g/mol
InChI Key: OPWFILPZRIWWBJ-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE involves several steps. The primary synthetic route includes the reaction of 3,4-dichlorobenzoyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base, followed by esterification with 2-chlorobenzoic acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

1-(3,4-DICHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-CHLOROBENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C26H20Cl3NO3

Molecular Weight

500.8 g/mol

IUPAC Name

[1-(3,4-dichlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-chlorobenzoate

InChI

InChI=1S/C26H20Cl3NO3/c1-15-14-26(2,3)30(24(31)16-8-10-21(28)22(29)12-16)23-11-9-17(13-19(15)23)33-25(32)18-6-4-5-7-20(18)27/h4-14H,1-3H3

InChI Key

OPWFILPZRIWWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=C(C=C4)Cl)Cl)(C)C

Origin of Product

United States

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